Gadolinium nitride (GdN, CAS 25764-15-2) is an intrinsic ferromagnetic semiconductor belonging to the rare-earth nitride (REN) family. Crystallizing in a rock-salt (fcc) structure, high-purity GdN exhibits a bulk Curie temperature (T_C) of approximately 65–70 K and a theoretical saturation magnetization of 7.0 μB/Gd3+ derived from its half-filled 4f electron shell[1]. Unlike many conventional magnetic materials, GdN’s ferromagnetism is driven purely by spin angular momentum with zero orbital contribution, resulting in exceptionally low magnetic anisotropy and coercive fields [2]. From a procurement and manufacturability standpoint, GdN is highly sensitive to oxidation and nitrogen stoichiometry; its baseline semiconducting and magnetic properties require stringent ultra-high vacuum (UHV) synthesis and are often stabilized via epitaxial capping layers (e.g., AlN) to prevent rapid degradation in ambient environments [1].
Substituting GdN with other rare-earth nitrides (like SmN or NdN) or alternative ferromagnetic semiconductors (like EuO) fundamentally compromises device performance and processability. While SmN and NdN are also ferromagnetic RENs, their magnetic moments are heavily influenced by orbital angular momentum, which introduces massive coercive fields (e.g., >1 Tesla for NdN) that prevent low-field magnetic switching [1]. Conversely, while EuO shares a similar magnetic profile with GdN, the 4f character of EuO's valence band is entirely flat, rendering holes immobile and restricting bipolar transport[2]. GdN is uniquely required when a device architecture demands a high spin-only magnetic moment, a low coercive field for easy magnetization reversal, and mobile charge carriers in both the conduction and valence bands[2].
GdN's half-filled 4f shell yields a spin-only magnetic moment, resulting in very low magnetic anisotropy compared to other RENs. At 10 K, epitaxial GdN exhibits a coercive field of approximately 125 Oe and a saturation magnetization of ~7.5 μB/Gd3+ [1]. In stark contrast, NdN films at 10 K demonstrate a massive coercive field of 1.24 T (12,400 Oe) due to orbital angular momentum-driven ferromagnetism [2].
| Evidence Dimension | Coercive field at 10 K |
| Target Compound Data | ~125 Oe |
| Comparator Or Baseline | NdN (1.24 T / 12,400 Oe) |
| Quantified Difference | ~100-fold reduction in coercive field for GdN |
| Conditions | Epitaxial thin films measured at 10 K via SQUID/magnetometry |
A low coercive field is mandatory for procurement in spin-valve and magnetic tunnel junction applications where low-energy, low-field switching is required.
Both GdN and EuO are recognized ferromagnetic semiconductors, but their electronic band structures dictate different utility in device fabrication. GdN features spin-split conduction and valence bands where carriers at both edges (electrons and holes) reside in majority-spin bands, allowing for mobile bipolar transport[1]. Conversely, EuO possesses a 4f-character valence band that is structurally flat, completely immobilizing hole transport [1].
| Evidence Dimension | Valence band mobility / hole transport viability |
| Target Compound Data | Mobile holes supported by spin-split valence band |
| Comparator Or Baseline | EuO (Immobile holes due to flat 4f valence band) |
| Quantified Difference | Bipolar transport (GdN) vs. Unipolar electron transport only (EuO) |
| Conditions | Theoretical and spectroscopic band structure analysis |
Buyers developing complementary spintronic logic or bipolar magnetic semiconductor devices must select GdN over EuO to ensure functional hole mobility.
The procurement of ultra-high purity GdN precursors and the use of strict oxygen-free deposition environments (e.g., UHV with AlN capping) are critical for reproducibility. The introduction of even a few percent of oxygen contamination into the GdN lattice drastically degrades its magnetic properties, increasing the coercive field from a baseline of ~125 Oe to thousands of Oersteds, while simultaneously suppressing the Curie temperature (T_C) [1].
| Evidence Dimension | Coercive field response to oxygen impurities |
| Target Compound Data | ~125 Oe at 10 K (High-purity GdN) |
| Comparator Or Baseline | >2,000 Oe (Oxygen-contaminated GdN) |
| Quantified Difference | >15x increase in coercivity with trace oxygen |
| Conditions | Thin film growth with and without effective UHV/capping passivation |
Dictates that industrial buyers must invest in high-purity nitrogen/gadolinium sources and oxygen-excluding capping workflows to maintain viable spintronic switching properties.
GdN offers unique process-driven tunability. While stoichiometric GdN exhibits a T_C of approximately 58–70 K, controlled reduction of nitrogen partial pressure during growth introduces nitrogen vacancies (V_N) that dope the conduction band. Highly N-deficient GdN films exhibit a significantly enhanced Curie temperature, with transitions reported as high as 125–200 K, alongside a transition to metallic conductivity[1].
| Evidence Dimension | Curie temperature (T_C) |
| Target Compound Data | Up to 125–200 K (N-deficient GdN) |
| Comparator Or Baseline | ~58–70 K (Stoichiometric GdN) |
| Quantified Difference | Up to ~130 K increase in T_C |
| Conditions | Reactive ion-beam sputtering under varying N2 partial pressures |
Allows process engineers to deliberately under-coordinate the nitrogen stoichiometry to push the material's magnetic operating temperature closer to practical cryogenic cooling limits.
GdN is the optimal choice for the barrier layer in spin-filter tunnel junctions due to its large spin splitting (0.4 eV) and low coercive field. Unlike NdN or SmN, its low switching field allows for efficient spin-polarized electron and hole injection into silicon or GaN architectures [1].
Because GdN supports both mobile electrons and holes in its majority-spin bands, it is selected over EuO for advanced spintronic logic gates and p-n junction analogs that require bipolar spin transport [2].
By modulating the nitrogen vacancy concentration during physical vapor deposition, manufacturers can tune the Curie temperature of the GdN active layer from 60 K up to nearly 200 K, making it a highly adaptable material for specialized low-temperature magnetic sensing and magnetocaloric applications [3].